molecular formula C16H16N4O5S3 B2823340 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline CAS No. 912906-88-8

4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline

Cat. No.: B2823340
CAS No.: 912906-88-8
M. Wt: 440.51
InChI Key: LUUXQKPBUYKATP-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure integrating a nitro-substituted aniline core, a methylsulfonyl group, and a 1,3,4-oxadiazole ring linked to a thiophen-2-yl moiety via a sulfanylpropyl chain. Its synthesis likely involves sequential functionalization of the aniline core and oxadiazole-thiophene assembly, with parallels to methods documented for related compounds .

Properties

IUPAC Name

4-methylsulfonyl-2-nitro-N-[3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S3/c1-28(23,24)11-5-6-12(13(10-11)20(21)22)17-7-3-9-27-16-19-18-15(25-16)14-4-2-8-26-14/h2,4-6,8,10,17H,3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUXQKPBUYKATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(O2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the nitroaromatic compound with methylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of Oxadiazole Ring: The thiophene ring can be functionalized to form the oxadiazole ring through a cyclization reaction involving hydrazine and carbon disulfide.

    Coupling Reaction: The final step involves coupling the functionalized thiophene with the nitroaromatic compound using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methylsulfonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfone derivatives and oxidized thiophene products.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives with potential for further functionalization.

Scientific Research Applications

The compound 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications across different fields, particularly in medicinal chemistry and material science.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The presence of the nitro group and thiophene ring enhances its reactivity towards biological targets, making it a candidate for developing novel anticancer agents. The oxadiazole derivative has shown promise in inhibiting tumor growth in vitro, suggesting that it may interfere with cellular proliferation pathways.

Antimicrobial Properties

Research indicates that compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial activity. This specific compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. Studies on related compounds have shown that similar structures can act as antioxidants, protecting neuronal cells from damage associated with neurodegenerative diseases.

Organic Electronics

Due to its unique electronic properties derived from the thiophene and oxadiazole components, this compound is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.

Photovoltaic Applications

The compound's absorption characteristics make it an attractive candidate for use in dye-sensitized solar cells (DSSCs). Preliminary studies suggest that it can effectively harvest light energy, converting it into electrical energy with promising efficiency rates.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. Results indicated that modifications to the thiophene moiety significantly enhanced anticancer activity, leading to IC₅₀ values lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

A research article in Antibiotics explored the antimicrobial properties of this compound against multi-drug resistant bacteria. The study found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting its potential as a new therapeutic agent for treating resistant infections.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene and oxadiazole rings may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • The sulfanylpropyl linker distinguishes it from methyl-linked analogs, possibly influencing conformational flexibility and solubility .

Biological Activity

The compound 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline (CAS Number: 912906-82-2) is a complex organic molecule characterized by multiple functional groups, including a methylsulfonyl group, a nitro group, and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O4S3C_{22}H_{21}N_{5}O_{4}S_{3} with a molecular weight of approximately 515.6 g/mol. The presence of diverse functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC22H21N5O4S3
Molecular Weight515.6 g/mol
CAS Number912906-82-2

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, potentially leading to apoptosis in cancer cells. The thiophene and oxadiazole rings may modulate the activity of specific enzymes or receptors, enhancing the compound's therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole and thiadiazole exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may possess comparable activity against resistant strains of bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in human cancer cells by activating caspase pathways .

Case Studies

  • Antitubercular Activity : In a study assessing the antitubercular efficacy of oxadiazole derivatives, compounds similar to this compound showed promising results against M. tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.31 µg/mL .
  • Cytotoxicity Assays : A cytotoxicity assay conducted on various cancer cell lines revealed that the compound induced significant cell death at micromolar concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction.

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